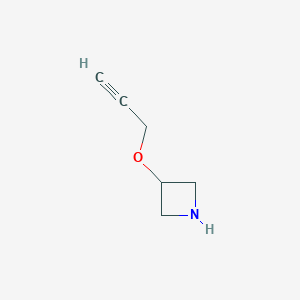

3-(Prop-2-yn-1-yloxy)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Modern Synthetic Organic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, have garnered substantial attention in modern synthetic organic chemistry and medicinal chemistry. rsc.orgrsc.org Despite the inherent ring strain of approximately 25.4 kcal/mol, azetidines are significantly more stable and easier to handle than their three-membered counterparts, aziridines. rsc.org This ring strain, however, is not a liability but rather a key feature that dictates their unique reactivity, making them valuable intermediates for the synthesis of more complex nitrogen-containing molecules through ring-opening or ring-expansion reactions. ub.bwresearchgate.net

In the realm of medicinal chemistry, the azetidine (B1206935) motif is recognized as a privileged scaffold. researchgate.net Its rigid, three-dimensional structure can impart favorable physicochemical properties to a drug candidate, such as improved solubility, metabolic stability, and lipophilicity. chemrxiv.org Azetidines often serve as bioisosteric replacements for other common saturated heterocycles like pyrrolidines or piperidines, offering a novel vector in chemical space for lead optimization. chemrxiv.org The incorporation of an azetidine ring can lead to enhanced binding affinity and selectivity for biological targets. nih.gov Consequently, this structural unit is found in a number of approved drugs and clinical candidates, including the antihypertensive agent azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.org

Overview of Propargyl Ethers as Versatile Building Blocks in Organic Synthesis

Propargyl ethers, characterized by the presence of a terminal alkyne connected to an ether linkage, are exceptionally versatile building blocks in organic synthesis. The terminal alkyne functionality is a gateway to a vast array of chemical transformations. mdpi.com Perhaps the most prominent application is in the realm of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation, materials science, and drug discovery. nih.goveijppr.com

Beyond click chemistry, the triple bond of propargyl ethers can participate in various other transformations, including Sonogashira coupling, hydrofunctionalization, and cycloaddition reactions, allowing for the construction of complex molecular architectures. mdpi.comresearchgate.net The propargyl group can also be a precursor to other functional moieties, further expanding its synthetic utility. mdpi.com

Rationale for Research on 3-(Prop-2-yn-1-yloxy)azetidine: Integrating Strained Ring Systems with Terminal Alkyne Functionality

The design of This compound is a strategic endeavor that combines the desirable attributes of both the azetidine ring and the propargyl ether functionality. The rationale for investigating this specific compound is multifaceted. Firstly, it serves as a bifunctional scaffold. The azetidine nitrogen can be functionalized, while the terminal alkyne is available for a host of coupling reactions, most notably click chemistry. nih.gov This "clickable" handle allows for the straightforward conjugation of the azetidine core to other molecules, such as fluorescent dyes, affinity labels, or larger drug fragments, making it a valuable tool for chemical biology and the development of molecular probes. chemrxiv.org

Secondly, the incorporation of the compact and rigid azetidine ring can introduce favorable conformational constraints and improve the physicochemical properties of molecules, a key consideration in drug design. nih.gov The combination of the polar azetidine and the linear alkyne offers a unique three-dimensional shape that can be exploited to probe protein binding sites and develop novel therapeutic agents. nih.gov The synthesis of derivatives of This compound allows for the exploration of new chemical space, moving away from more traditional, often planar, aromatic scaffolds.

Historical Context and Recent Advances in Azetidine and Alkyne Chemistry

The chemistry of azetidines has been historically challenging due to the difficulties associated with their synthesis, a consequence of their inherent ring strain. ub.bw Early methods often required harsh conditions and had limited substrate scope. However, recent years have witnessed remarkable progress in the synthesis of functionalized azetidines. rsc.orgmagtech.com.cn Novel methodologies, including palladium-catalyzed intramolecular C-H amination, ring contraction of larger heterocycles, and strain-release functionalization of 1-azabicyclo[1.1.0]butanes, have made a diverse array of substituted azetidines more accessible. rsc.orgrsc.org

Similarly, the field of alkyne chemistry has undergone a renaissance. Once considered relatively inert, the carbon-carbon triple bond is now a focal point for the development of new catalytic transformations. mdpi.comsioc-journal.cn Advances in transition-metal catalysis, photoredox catalysis, and electrochemical methods have enabled a wide range of selective alkyne functionalizations under mild conditions. sioc-journal.cnrsc.orgrsc.org These developments have significantly expanded the toolkit available to organic chemists for the synthesis of complex molecules. The convergence of these advancements in azetidine and alkyne chemistry sets the stage for the exploration of novel molecules like This compound and its derivatives.

Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1380571-75-4 | sigmaaldrich.com |

| IUPAC Name | 3-(2-propynyloxy)azetidine hydrochloride | sigmaaldrich.com |

| Molecular Formula | C₆H₉NO·HCl | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Table 2: Representative Azetidine-Containing Pharmaceuticals

| Compound Name | Therapeutic Use |

| Azelnidipine | Antihypertensive |

| Cobimetinib | Anticancer (MEK inhibitor) |

| Delafloxacin | Antibiotic |

| Baricitinib | Anti-inflammatory (JAK inhibitor) |

Table 3: Common Reactions of Propargyl Ethers

| Reaction Type | Description |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Formation of a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. |

| Sonogashira Coupling | Palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. |

| Hydroarylation | Addition of an arene across the triple bond. |

| Mannich Reaction | Aminoalkylation of the acidic alkyne proton. |

| Glaser Coupling | Oxidative coupling of two terminal alkynes to form a diacetylene. |

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-3-8-6-4-7-5-6/h1,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHBQEARYRWYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307680 | |

| Record name | 3-(2-Propyn-1-yloxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219976-74-5 | |

| Record name | 3-(2-Propyn-1-yloxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Propyn-1-yloxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Prop 2 Yn 1 Yloxy Azetidine

General Strategies for Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring is a significant challenge in synthetic chemistry. chemrxiv.org Several robust strategies have been developed, ranging from classical cyclization reactions to modern photochemical and strain-release methods.

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond. A common pathway is the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group on a γ-carbon. nih.gov This can be achieved using precursors like γ-haloamines or by the ring-opening of epoxides.

A notable modern example is the Lanthanide(III) trifluoromethanesulfonate (B1224126) (Ln(OTf)3) catalyzed intramolecular aminolysis of epoxides. Specifically, La(OTf)3 has been shown to effectively catalyze the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine, leading to the formation of a 3-hydroxyazetidine in high yield. nih.gov This intermediate is pivotal for accessing compounds like 3-(Prop-2-yn-1-yloxy)azetidine via subsequent etherification. Other powerful methods include Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from readily available amine precursors. rsc.org

| Substrate | Product | Yield (%) |

|---|---|---|

| cis-3,4-epoxy-N-tosylhexan-1-amine | 1-Tosyl-3-hydroxy-2-propylazetidine | 94 |

| cis-4,5-epoxy-N-tosylheptan-2-amine | 1-Tosyl-3-hydroxy-2-butyl-4-methylazetidine | 85 |

| cis-3,4-epoxy-N-(4-methoxybenzyl)hexan-1-amine | 1-(4-Methoxybenzyl)-3-hydroxy-2-propylazetidine | 88 |

Photochemical [2+2] cycloadditions provide a direct and efficient pathway to the azetidine core. rsc.org The aza Paternò–Büchi reaction, which involves the cycloaddition of an imine and an alkene, is a primary example of this strategy. rsc.org Historically, these reactions required high-energy ultraviolet light and were often limited in scope. researchgate.net

Recent advancements, particularly from the Schindler group, have introduced visible-light-mediated intermolecular aza Paternò–Büchi reactions. springernature.comchemrxiv.org These methods employ a photocatalyst that activates a suitable imine precursor, such as a glyoxylate (B1226380) oxime, via triplet energy transfer. chemrxiv.org The activated intermediate then reacts with a wide range of alkenes to produce highly functionalized azetidines under mild conditions. springernature.comchemrxiv.org This approach is noted for its operational simplicity and broad substrate scope. chemrxiv.org

| Oxime Precursor | Alkene Partner | Yield (%) |

|---|---|---|

| 2-Isoxazoline-3-carboxylate | Styrene | 99 |

| 2-Isoxazoline-3-carboxylate | α-Methylstyrene | 95 |

| 2-Isoxazoline-3-carboxylate | 1-Hexene | 81 |

| 2-Isoxazoline-3-carboxylate | Cyclopentene | 92 |

The high ring strain of bicyclic compounds can be harnessed as a driving force for chemical transformations. Azabicyclo[1.1.0]butanes (ABBs) are highly strained precursors that undergo facile ring-opening reactions to generate functionalized azetidines. chemrxiv.orgnih.gov This strain-release strategy allows for the introduction of substituents at the C3 position.

One approach involves the addition of nucleophilic organometallic reagents to in situ generated azabicyclobutanes, leading to the selective formation of 3-arylated or 3-alkylated azetidines. rsc.org Another powerful method is radical strain-release photocatalysis, where radical intermediates are intercepted by the ABB to produce densely functionalized azetidines in a single step under mild, visible-light-driven conditions. chemrxiv.orgchemrxiv.org Furthermore, azabicyclo[1.1.0]butyl carbinols can undergo divergent strain-release reactions, such as semipinacol rearrangement, to yield 1,3,3-substituted keto-azetidines upon N-activation. nih.gov

The diversification of azetidine scaffolds can also be achieved by modifying a pre-formed azetidine ring. rsc.org This strategy is particularly useful for late-stage functionalization in medicinal chemistry. researchgate.netnih.gov Methods include C-H activation, cross-coupling reactions, and base-promoted metalation followed by electrophilic trapping. mdpi.com

For instance, α-lithiation of N-protected azetidines allows for the introduction of various electrophiles at the C2 position. mdpi.com The addition of organometallic reagents to azabicyclobutanes can be followed by a one-pot N-arylation via SNAr or Buchwald–Hartwig couplings to achieve bis-functionalization. rsc.org This approach enables the rapid generation of diverse libraries of azetidine derivatives from a common intermediate.

Approaches to 3-Substituted Azetidines

Synthesizing this compound specifically requires robust control over substitution at the C3 position of the ring.

Achieving stereocontrol in the synthesis of 3-substituted azetidines is crucial for their application in drug discovery. Several stereoselective methods have been developed.

A flexible and highly stereoselective synthesis of chiral azetidin-3-ones has been reported through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov In this reaction, a reactive α-oxo gold carbene intermediate undergoes intramolecular N-H insertion to form the azetidin-3-one (B1332698) with excellent enantiomeric excess (>98% e.e.). nih.gov These chiral ketones are versatile precursors that can be stereoselectively reduced to 3-hydroxyazetidines, which can then be converted to the target propargyl ether.

Another powerful strategy is the copper-catalyzed enantioselective difunctionalization of azetines (the unsaturated analogues of azetidines). acs.org This method allows for the installation of both a boryl and an allyl group across the C=C bond of the azetine, creating two new stereogenic centers with high diastereo- and enantioselectivity. acs.org The resulting 2,3-disubstituted azetidines are valuable and previously hard-to-access scaffolds.

| Chiral N-propargylsulfonamide Substrate | Oxidant | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|

| (R)-N-(1-phenylethyl)prop-2-yn-1-amine derivative | Pyridine N-oxide | 85 | >98 |

| (R)-N-(1-(naphthalen-2-yl)ethyl)prop-2-yn-1-amine derivative | Pyridine N-oxide | 81 | >98 |

| (R)-N-(1-cyclohexylethyl)prop-2-yn-1-amine derivative | Pyridine N-oxide | 78 | >98 |

| (R)-N-(1-(p-tolyl)ethyl)prop-2-yn-1-amine derivative | 8-methylquinoline N-oxide | 89 | >98 |

Synthesis of Azetidin-3-ol (B1332694) Precursors

The construction of the strained four-membered azetidine ring, particularly with a hydroxyl group at the 3-position, requires specific and controlled synthetic strategies. Two principal routes to azetidin-3-ol precursors are the ring-opening reactions of three-membered rings like epoxides and aziridines, and the reduction of azetidin-3-ones.

The formation of the azetidine ring via intramolecular cyclization is a well-established method. nih.govfrontiersin.org This approach often involves an intramolecular SN2 reaction where a nitrogen atom displaces a leaving group to form the four-membered ring. nih.govfrontiersin.org A notable strategy in this category is the intramolecular aminolysis of epoxy amines.

A highly effective method involves the Lanthanum(III) trifluoromethanesulfonate (La(OTf)3)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This reaction proceeds via a regioselective C3-attack of the amine on the epoxide ring, leading directly to the formation of N-substituted azetidin-3-ols in high yields. nih.govfrontiersin.org The process is tolerant of various functional groups, highlighting its utility in complex molecule synthesis. nih.govfrontiersin.org The synthesis of the required cis-3,4-epoxy amine precursors can be achieved from an epoxy alcohol, which is first converted to a mesylate, followed by substitution with a primary amine. frontiersin.org

Table 1: La(OTf)3-Catalyzed Synthesis of Azetidin-3-ols

| Starting Material | Catalyst (mol%) | Solvent | Condition | Product |

|---|

This interactive table summarizes the key conditions for the synthesis of azetidin-3-ols via intramolecular aminolysis of epoxides.

Ring expansion of activated aziridines provides another pathway to the azetidine scaffold, though it is less direct for producing azetidin-3-ols specifically. acs.org

An alternative route to azetidin-3-ols involves the reduction of the corresponding ketone, azetidin-3-one. This method is contingent on the successful synthesis of the azetidin-3-one precursor.

Azetidin-3-ones can be synthesized through various methods, including the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides. nih.govnih.gov This reaction generates a reactive α-oxo gold carbene intermediate that undergoes intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov Chiral N-propargylsulfonamides can be used to produce chiral azetidin-3-ones. nih.govnih.gov

Once the N-protected azetidin-3-one is obtained, it can be reduced to the corresponding N-protected azetidin-3-ol using standard reducing agents. The choice of reagent can influence the stereoselectivity of the reduction. Strong hydride donors such as sodium borohydride (B1222165) or lithium aluminum hydride are commonly employed for this transformation. The resulting azetidin-3-ol can then be carried forward to the etherification step.

Table 2: Two-Step Synthesis of Azetidin-3-ols via Azetidin-3-ones

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Oxidative Cyclization | N-propargylsulfonamide, Gold(I) catalyst, Oxidant | N-sulfonylazetidin-3-one |

This interactive table outlines the general two-step process for producing azetidin-3-ols from N-propargylsulfonamide precursors.

Etherification Reactions for the Propargyl Ether Linkage

With the azetidin-3-ol core in hand, the final step is the formation of the ether linkage with a propargyl group. This can be accomplished through direct alkylation of the alcohol or by incorporating the propargyl ether moiety earlier in the synthetic sequence.

The most direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of an N-protected azetidin-3-ol followed by nucleophilic attack on a propargyl electrophile.

Typically, the nitrogen of the azetidine ring is first protected with a suitable group, such as a tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) group, to prevent side reactions. The N-protected azetidin-3-ol is then treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is subsequently reacted with a propargyl halide, commonly propargyl bromide, to yield the N-protected this compound. nih.govmdpi.com The final step involves the removal of the nitrogen protecting group under appropriate conditions (e.g., acid treatment for Boc) to afford the target compound.

Table 3: General Williamson Ether Synthesis for Propargylation

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | N-Boc-azetidin-3-ol | 1. NaH2. Propargyl bromide | N-Boc-3-(prop-2-yn-1-yloxy)azetidine |

This interactive table details the steps for the chemical etherification of N-Boc-azetidin-3-ol.

An alternative to post-cyclization etherification is to incorporate the propargyl ether group into one of the acyclic precursors before the ring-forming step. This strategy can streamline the synthesis by reducing the number of post-modification steps on the strained azetidine ring.

One plausible route begins with the synthesis of glycidyl (B131873) propargyl ether, which can be prepared by reacting propargyl alcohol with epichlorohydrin (B41342) in the presence of a strong base. researchgate.net This epoxide, which already contains the required propargyl ether moiety, can then be opened by a suitable amine, for instance, benzylamine. This reaction forms an N-benzyl-1-amino-3-(prop-2-yn-1-yloxy)propan-2-ol intermediate. The secondary hydroxyl group in this intermediate can then be converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base would induce an intramolecular SN2 cyclization, where the nitrogen atom displaces the leaving group to form the N-benzyl protected this compound ring. Final deprotection via hydrogenolysis would yield the desired product.

Chemical Reactivity and Transformations of 3 Prop 2 Yn 1 Yloxy Azetidine

Reactivity of the Azetidine (B1206935) Ring System

The azetidine core is a key locus of reactivity. Its behavior is characterized by a susceptibility to ring-opening, the basic and nucleophilic nature of its nitrogen atom, and a tendency to undergo structural rearrangements. magtech.com.cnrsc.org

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the release of inherent ring strain. rsc.orgnih.gov These transformations are typically initiated by electrophilic activation of the nitrogen atom, which significantly enhances the ring's susceptibility to nucleophilic attack. Azetidines are generally more stable than their three-membered aziridine counterparts and often require activation by protonation or coordination to a Lewis acid to undergo ring cleavage. magtech.com.cnresearchgate.net

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. For an unsymmetrically substituted azetidine like 3-(Prop-2-yn-1-yloxy)azetidine, a nucleophile can theoretically attack either the C2 or C4 position. The outcome is governed by a combination of steric and electronic factors. Generally, nucleophilic attack occurs at the less sterically hindered carbon atom. magtech.com.cnresearchgate.net

Acid catalysis is crucial for activating the azetidine ring. Protonation of the nitrogen atom by a Brønsted acid or coordination with a Lewis acid creates a more electrophilic azetidinium ion, which is readily attacked by nucleophiles. nih.govbohrium.com

Once activated, the azetidinium ion derived from this compound can be opened by a diverse range of nucleophiles. This process generally follows an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. bohrium.comiitk.ac.in

The regioselectivity of this attack on the 3-substituted ring would favor cleavage at the C2 or C4 position. The presence of the ether substituent at C3 can influence the electronic properties of the ring carbons, but steric hindrance is often the dominant factor, directing the nucleophile to the less substituted C4 position when the nitrogen is also substituted. bohrium.com Common nucleophiles used in these reactions include halides, alcohols, thiols, and carbon nucleophiles. researchgate.netbeilstein-journals.orgresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening of Activated Azetidines

| Azetidine Derivative | Activating Agent | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| N-Tosylazetidines | BF3·OEt2 | Alcohols/Thiols | γ-Amino ethers/thioethers | researchgate.net |

| 2-Aryl-N-tosylazetidines | Cu(OTf)2 | Alcohols | 1,3-Amino ethers | iitk.ac.in |

| 3-Substituted Azetidines | Chiral Squaramide Catalyst | Acyl Halides | γ-Halo amides | acs.org |

Lewis acids are highly effective promoters for the ring-opening of azetidines, particularly those that are less reactive, such as N-tosyl or N-acyl derivatives. magtech.com.cnresearchgate.netacs.org The Lewis acid coordinates to the nitrogen atom, increasing its positive polarization and activating the ring carbons toward nucleophilic attack. This activation facilitates reactions that might not proceed under neutral or Brønsted acid conditions.

Commonly employed Lewis acids include copper(II) triflate (Cu(OTf)2) and boron trifluoride etherate (BF3·OEt2). iitk.ac.inresearchgate.netacs.org The mechanism is typically an SN2-type pathway. For example, the Cu(OTf)2-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds with high regioselectivity to yield 1,3-amino ethers. iitk.ac.in This SN2 mechanism is supported by the formation of nonracemic products from enantiomerically pure starting materials. iitk.ac.in In the case of this compound, a Lewis acid would activate the ring, allowing a nucleophile to attack at either C2 or C4, leading to a functionalized γ-aminopropyl chain.

Table 2: Lewis Acids in Azetidine Ring-Opening Reactions

| Lewis Acid | Azetidine Substrate | Nucleophile | Outcome | Reference |

|---|---|---|---|---|

| Cu(OTf)2 | 2-Aryl-N-tosylazetidines | Alcohols | Highly regioselective SN2-type ring-opening | iitk.ac.in |

| BF3·OEt2 | N-Tosylazetidines | Alcohols, Thiols | Efficient synthesis of amino ethers and thioethers | researchgate.net |

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it both basic and nucleophilic. youtube.comyoutube.com As a base, it can accept a proton from an acid to form an azetidinium salt. youtube.com This protonation is often the initial step in acid-catalyzed ring-opening reactions. nih.gov The basicity of azetidine is greater than that of the more strained aziridine, a consequence of the different hybridization of the nitrogen lone pair. youtube.com

The nucleophilic character of the nitrogen allows it to react with various electrophiles, such as alkyl halides and acyl chlorides, in N-alkylation and N-acylation reactions, respectively. youtube.com These reactions typically preserve the four-membered ring structure. For this compound, reaction with an electrophile would yield an N-substituted azetidinium species. If the electrophile is a good activating group (e.g., converting the nitrogen to a quaternary ammonium salt), it can render the ring susceptible to subsequent nucleophilic attack and opening. magtech.com.cnbohrium.com

Beyond simple ring-opening, the strained azetidine core can undergo various rearrangement reactions. These transformations often lead to the formation of other heterocyclic systems or functionalized acyclic amines. magtech.com.cnresearchgate.net One notable example is the Stevens rearrangement, which can occur from an azetidinium ylide intermediate, resulting in a ring-expanded pyrrolidine (B122466). magtech.com.cn Another possibility is ring expansion through carbene insertion into a C-N bond, a method that has been demonstrated for converting aziridines to azetidines and could conceptually be applied to expand azetidines to pyrrolidines. nih.gov

Lewis acid-mediated rearrangements are also known. For instance, 2-aryl-N-tosylazetidines have been shown to rearrange to (E)-allylamines in the presence of Cu(OTf)2 under specific conditions. acs.org Such pathways highlight the diverse reactivity of the azetidine skeleton under different catalytic conditions.

Ring-Opening Reactions: Mechanisms, Regioselectivity, and Acid Catalysis

Reactivity of the Propargyl Ether Moiety

The propargyl ether group (–O–CH2–C≡CH) in this compound is a highly versatile functional handle. Its reactivity centers on the terminal alkyne and the propargylic position.

The terminal alkyne is characterized by its acidic proton and its ability to participate in a wide range of addition and coupling reactions. rsc.org

Deprotonation and Nucleophilic Attack: The terminal proton can be removed by a strong base to form a metal acetylide. This acetylide is a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. organic-chemistry.orgjst.go.jp

Hydration: The alkyne can undergo hydration, typically catalyzed by mercury or gold salts, to yield a methyl ketone.

Coupling Reactions: The terminal alkyne is an excellent substrate for metal-catalyzed coupling reactions, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the formation of more complex molecular architectures.

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, providing a powerful method for conjugation and bioconjugation.

The propargylic position (the CH2 group adjacent to the oxygen and the alkyne) is activated and can be involved in substitution reactions. Propargylic ethers can be synthesized via the reaction of propargyl halides with alcohols or through metal-catalyzed reactions of alkynes with acetals. jst.go.jpnih.gov The propargylic ether linkage itself is generally stable but can be cleaved under certain reductive or acidic conditions.

Alkyne Functionalization Reactions

The terminal alkyne moiety is a highly versatile functional group that serves as a handle for numerous chemical modifications. Its reactivity is characterized by the acidic nature of the terminal proton and the electron-rich triple bond, which readily participates in addition reactions and metal-catalyzed couplings.

Key reactions involving the alkyne group include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

Glaser Coupling: The oxidative coupling of terminal alkynes to form symmetrical diynes.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, to yield a methyl ketone.

Hydroamination/Hydroalkoxylation: The addition of N-H or O-H bonds across the alkyne, often catalyzed by transition metals.

Carbometalation: The addition of organometallic reagents across the triple bond.

These transformations allow for the extension of the propargyl side chain and the introduction of a wide array of functional groups, significantly expanding the molecular diversity accessible from this building block.

"Click Chemistry" Applications with the Propargyl Group

The terminal alkyne of this compound is an ideal participant in "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgwikipedia.org The most prominent of these is the azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Regioselectivity

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting terminal alkynes and azides to form a stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov This reaction is known for its exceptional reliability, specificity, and biocompatibility under certain conditions. glenresearch.com For this compound, the reaction proceeds with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.org

A defining feature of the CuAAC reaction is its high regioselectivity. rsc.org Unlike the thermal Huisgen 1,3-dipolar cycloaddition which produces a mixture of 1,4- and 1,5-regioisomers, the copper-catalyzed variant exclusively yields the 1,4-disubstituted triazole product. wikipedia.orgnih.gov This specificity is crucial for applications where precise connectivity is required, such as in drug discovery and bioconjugation. researchgate.net The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can act as a bioisostere for amide bonds and participate in hydrogen bonding. nih.gov

The reaction is tolerant of a wide variety of solvents, including water, and a broad pH range, making it exceptionally robust. organic-chemistry.org The use of copper-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-mediated side reactions, particularly in biological systems. glenresearch.com

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Alkyne | This compound | Substrate | - |

| Azide | Benzyl (B1604629) Azide (Example) | Coupling Partner | researchgate.net |

| Copper Source | CuSO₄·5H₂O | Catalyst Precursor | wikipedia.org |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to active Cu(I) | wikipedia.org |

| Ligand (Optional) | TBTA | Stabilizes Cu(I) and prevents side reactions | glenresearch.com |

| Solvent | t-BuOH/H₂O or DMF | Reaction Medium | nih.gov |

| Temperature | Room Temperature | Mild Reaction Condition | organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative catalyst-free click reaction that relies on the high reactivity of a strained cyclic alkyne, such as a cyclooctyne derivative. magtech.com.cnresearchgate.net The driving force for the reaction is the release of ring strain in the transition state of the cycloaddition with an azide. magtech.com.cn This bioorthogonal reaction is particularly valuable for in vivo applications where the potential toxicity of a copper catalyst is a concern. researchgate.netnih.gov

It is critical to note that the propargyl group of this compound, being a terminal and unstrained alkyne, does not directly participate in SPAAC. In a SPAAC reaction, this compound would first need to be converted into an azide derivative to react with a strained alkyne partner. Conversely, a molecule containing an azido-azetidine moiety could be coupled with a strained alkyne. Therefore, while the azetidine scaffold can be incorporated into molecules designed for SPAAC, the inherent propargyl group is suited for CuAAC, not SPAAC. researchgate.net

Transition Metal Catalysis Involving the Alkyne Moiety

Beyond click chemistry, the alkyne moiety of this compound is a substrate for a variety of other transition metal-catalyzed transformations. Gold, platinum, and ruthenium catalysts are particularly effective at activating alkynes towards different reaction pathways. nih.govresearchgate.netresearchgate.net

For example, gold(I) complexes are soft Lewis acids that can catalyze the intramolecular cyclization of N-propargylsulfonamides into azetidin-3-ones through the formation of a reactive α-oxo gold carbene intermediate. nih.gov While the subject molecule has an ether linkage rather than a direct N-propargyl bond, related gold-catalyzed transformations involving the alkyne are plausible. Ruthenium catalysts can also be employed in azide-alkyne cycloadditions, sometimes offering different regioselectivity (1,5-disubstituted triazoles) compared to copper. scispace.com Palladium catalysis is widely used for functionalizing strained rings like azetidines, suggesting potential for tandem reactions involving both the alkyne and the ring. nih.gov

Alkyne Isomerization Reactions (e.g., "Alkyne Zipper")

The "alkyne zipper" reaction is a powerful transformation that involves the isomerization of an internal alkyne to a terminal position along a hydrocarbon chain. researchgate.netmdpi.com This contra-thermodynamic process is driven by the deprotonation of the terminal alkyne to form a stable acetylide anion, which shifts the equilibrium. mdpi.comwikipedia.org The reaction is typically mediated by very strong bases, such as potassium 3-aminopropylamide (KAPA). wikipedia.org

Since this compound already possesses a terminal alkyne, the zipper reaction is not a forward transformation one would typically perform on this molecule. The reverse reaction, moving the terminal alkyne to an internal position, is thermodynamically favored but would require conditions that avoid the formation of the stable terminal acetylide. The principles of the alkyne zipper reaction highlight the unique stability and reactivity of the terminal alkyne present in the molecule.

Interplay Between Azetidine Ring Reactivity and Alkyne Functionality

The chemical behavior of this compound is not simply the sum of its two functional parts; an interplay exists between the azetidine ring and the propargyl group. The azetidine is a strained four-membered heterocycle, with a ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to nucleophilic ring-opening reactions, a reactivity that can be harnessed in synthetic design. rsc.orgbeilstein-journals.org

The interplay can manifest in several ways:

Electronic Effects: The electron-withdrawing nature of the propargyloxy substituent at the 3-position can influence the basicity and nucleophilicity of the azetidine nitrogen.

Steric Hindrance: The side chain may sterically hinder or direct the approach of reagents to the azetidine ring.

Chelation: The azetidine nitrogen and the alkyne's pi-system could potentially act as a bidentate ligand, coordinating to a metal center in catalysis. This could influence the outcome of transition metal-catalyzed reactions on either the alkyne or the azetidine ring. nih.gov

Tandem Reactions: The molecule is an ideal substrate for tandem reactions where both functionalities are modified sequentially in one pot. For example, a CuAAC reaction on the alkyne could be followed by a ring-opening of the azetidine by the newly introduced triazole's nitrogen atom under specific conditions, leading to more complex heterocyclic systems.

The reactivity of the azetidine ring is significant, as it can be opened by various nucleophiles, often under Lewis acid catalysis, to provide functionalized 1,3-amino alcohols. beilstein-journals.orgnih.gov This strain-release functionalization provides a distinct set of synthetic possibilities compared to the reactions occurring at the alkyne terminus. rsc.orgrsc.org

Chemo- and Regioselective Considerations in Dual Functionalization

The presence of two distinct reactive sites in this compound—the azetidine ring and the propargyl group—necessitates careful consideration of chemo- and regioselectivity when planning synthetic transformations. The reactivity of each functional group can be independently harnessed or modulated through the appropriate choice of reagents and reaction conditions.

The azetidine moiety, a strained heterocycle, is susceptible to reactions involving the nitrogen atom, such as N-alkylation, N-acylation, and N-arylation. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, making it a primary site for reaction with electrophiles. Furthermore, the ring strain of the azetidine can be exploited in ring-opening reactions, providing access to functionalized acyclic amines. The regioselectivity of ring-opening is influenced by the substitution pattern on the ring and the nature of the nucleophile and catalyst employed.

Conversely, the terminal alkyne of the propargyl group offers a rich landscape for chemical modification. The acidic terminal proton can be deprotonated to form a nucleophilic acetylide, which can then participate in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides. Additionally, the carbon-carbon triple bond can undergo a plethora of addition reactions and is a key participant in powerful coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". iris-biotech.denih.gov

Achieving chemoselectivity in the dual functionalization of this compound hinges on exploiting the differential reactivity of the azetidine nitrogen and the terminal alkyne. For instance, reactions targeting the azetidine nitrogen can often be carried out under conditions that leave the alkyne untouched, and vice versa.

Table 1: Potential Chemo- and Regioselective Reactions of this compound

| Reactive Site | Reaction Type | Reagents and Conditions | Expected Product |

| Azetidine Nitrogen | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-3-(prop-2-yn-1-yloxy)azetidine |

| Azetidine Nitrogen | N-Acylation | Acyl chloride, Base (e.g., Triethylamine) | N-Acyl-3-(prop-2-yn-1-yloxy)azetidine |

| Azetidine Ring | Ring Opening | Nucleophile (e.g., R₂NH), Lewis Acid | Functionalized γ-amino alcohol |

| Terminal Alkyne | Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) cocatalyst, Base | 3-((3-Arylprop-2-yn-1-yl)oxy)azetidine |

| Terminal Alkyne | Click Chemistry (CuAAC) | Azide, Cu(I) catalyst | 3-((1-(Substituted)-1H-1,2,3-triazol-4-yl)methoxy)azetidine |

| Terminal Alkyne | Mannich Reaction | Formaldehyde, Secondary amine | 3-((4-(Dialkylamino)but-2-yn-1-yl)oxy)azetidine |

Applications and Broader Research Impact of 3 Prop 2 Yn 1 Yloxy Azetidine

3-(Prop-2-yn-1-yloxy)azetidine as a Versatile Synthetic Building Block

The utility of this compound stems from the distinct reactivity of its two key components: the azetidine (B1206935) ring and the alkyne handle. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and organic synthesis. rsc.orgrsc.org Their considerable ring strain (approximately 25.4 kcal/mol) makes them more reactive than their five-membered pyrrolidine (B122466) counterparts, enabling unique chemical transformations such as ring-opening reactions. rsc.orgnih.gov Simultaneously, they are generally more stable and easier to handle than the highly strained three-membered aziridines. rsc.org The terminal alkyne group is prized for its ability to undergo highly efficient and specific cycloaddition reactions, allowing for the covalent linking of different molecular fragments under mild conditions. organic-chemistry.orgchemie-brunschwig.ch

Advanced Organic Synthesis and Complex Molecule Construction

In the realm of advanced organic synthesis, this compound serves as a powerful connector piece for constructing complex molecular architectures. The alkyne handle provides a point for "further functionalization," enabling its use in modular, building-block approaches to synthesis. nih.gov

One of the most prominent applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. These molecules typically consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker. The azetidine-alkyne structure is ideally suited to serve as a component of this linker. nih.govnih.gov Using CuAAC click chemistry, the alkyne end of this compound can be efficiently coupled to an azide-modified protein ligand, while the azetidine's nitrogen atom can be incorporated into the chain extending toward the E3 ligase binder.

The table below illustrates the key reaction enabling this versatility.

| Reaction Type | Reactants | Product | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound, Organic Azide (B81097) (R-N₃) | 1,4-disubstituted 1,2,3-triazole | High yield, mild conditions, high functional group tolerance, forms a stable triazole linkage. nih.govorganic-chemistry.org |

| N-Functionalization | This compound, Electrophile (e.g., Acyl Chloride) | N-substituted azetidine | Allows for modification of the azetidine ring itself, adding another layer of complexity. |

| Strain-Release Ring Opening | Functionalized Azetidine Derivative | Linear Amine Derivative | The inherent ring strain can be harnessed to drive reactions that open the four-membered ring, forming highly functionalized linear structures. rsc.orgnih.gov |

This modularity allows chemists to rapidly synthesize libraries of complex molecules, such as PROTACs or other targeted therapeutics, by varying the components clicked onto the versatile azetidine-alkyne core. nih.govnih.gov

Integration into Polymer Science for Novel Macromolecular Architectures

The dual reactivity of this compound is also being harnessed in polymer science to create novel materials with sophisticated architectures. rsc.org Azetidines can undergo cationic or anionic ring-opening polymerization (ROP) to form polyamines, specifically linear or branched poly(propylenimine). researchgate.netrsc.orgacs.orgrsc.org When this compound is used as a monomer in this process, the result is a polymer backbone with pendant propargyl ether groups at regular intervals.

These pendant alkyne groups are available for post-polymerization modification. rsc.org Using the same CuAAC click chemistry, a vast array of molecules, including fluorescent dyes, bioactive peptides, or other polymer chains, can be grafted onto the poly(propylenimine) backbone. This strategy provides a powerful platform for creating precisely defined macromolecular structures, such as:

Graft Copolymers: Where side chains of a different polymer are attached to the main backbone.

Functionalized Materials: Where specific functional molecules are attached to create materials for applications like CO₂ capture or drug delivery. acs.org

Cross-linked Networks: Where the alkyne groups are used to link multiple polymer chains together, forming hydrogels or other advanced network materials.

The combination of ROP to build the polymer backbone and click chemistry for side-chain functionalization allows for an exceptional degree of control over the final properties of the macromolecule. rsc.orgrsc.org

Role in Supramolecular Chemistry and Molecular Recognition Elements

In supramolecular chemistry, which focuses on non-covalent interactions, the rigid structure of the azetidine ring makes it an attractive scaffold. researchgate.netresearchgate.net By using this compound as a foundational piece, researchers can construct molecules designed for specific molecular recognition tasks.

The synthesis strategy involves using click chemistry to attach larger, host-type molecules (e.g., cyclodextrins, calixarenes) or specific recognition motifs (e.g., hydrogen-bonding units, peptide sequences) to the alkyne handle. researchgate.net The constrained conformation of the azetidine ring helps to pre-organize these attached groups, positioning them in a defined three-dimensional space. kent.ac.uk This pre-organization is critical for achieving high-affinity and high-specificity binding to target guest molecules, a key principle in host-guest chemistry and the design of chemical sensors. The resulting conjugates can be designed to self-assemble into larger, ordered structures like micelles, vesicles, or crystalline frameworks, driven by a network of non-covalent interactions. kent.ac.uk

Future Directions in Azetidine-Alkyne Conjugate Research

The future of research involving azetidine-alkyne conjugates like this compound is poised for significant advancement across multiple scientific disciplines. The unique combination of a strained, bioisosteric ring and a versatile click handle continues to open new avenues for innovation.

Key future directions include:

Medicinal Chemistry: The development of more sophisticated and potent bifunctional molecules will remain a major focus. This includes the design of next-generation PROTACs with improved cell permeability and selectivity, as well as other modalities like Antibody-Drug Conjugates (ADCs), where the azetidine-alkyne can serve as a stable linker. nih.govnih.gov

Synthetic Methodology: There is ongoing interest in discovering new, efficient, and stereoselective methods for synthesizing substituted azetidines. eurekalert.orgfrontiersin.org Advances in areas like photochemistry and computational chemistry are expected to provide novel routes to a wider diversity of azetidine-alkyne building blocks, expanding the available chemical space for drug discovery. nih.goveurekalert.org

Polymer and Materials Science: The focus will likely shift towards the creation of "smart" polymers and advanced functional materials. By combining ring-opening polymerization with post-polymerization modification, researchers will aim to develop materials that can respond to environmental stimuli, self-heal, or perform complex functions for applications in fields such as soft robotics, regenerative medicine, and targeted drug delivery. rsc.org

Supramolecular Engineering: The use of azetidine-alkyne building blocks in supramolecular chemistry is expected to grow, with a focus on designing complex, self-assembling systems with emergent properties. kent.ac.uk This could lead to the development of novel sensors, catalytic systems, and biomimetic materials built from the bottom-up with molecular precision.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 3-(Prop-2-yn-1-yloxy)azetidine, and how can its purity be validated?

Answer:

The synthesis typically involves nucleophilic substitution between azetidin-3-ol and propargyl bromide under basic conditions (e.g., NaH in anhydrous THF). Key steps include:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) to protect the azetidine nitrogen if side reactions occur .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

- Validation : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and / NMR. For structural confirmation, X-ray crystallography using SHELX or ORTEP-III is recommended .

Basic Question: How is the molecular structure of this compound characterized experimentally?

Answer:

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, SHELXL refinement) resolves bond lengths and angles. For example, the propargyloxy group shows a characteristic C-O-C angle of ~112° .

- Spectroscopy : NMR reveals a triplet for the propargyl CH (δ 4.2–4.5 ppm) and a multiplet for azetidine protons (δ 3.0–3.8 ppm). IR confirms the alkyne C≡C stretch at ~2120 cm .

Advanced Question: How does steric hindrance from the propargyl group influence the reactivity of this compound in ring-opening reactions?

Answer:

The propargyloxy group creates steric constraints that favor regioselective ring-opening at the less hindered C2 position. For example:

- Acid-mediated reactions : HCl in dioxane cleaves the azetidine ring at C2, forming a secondary amine intermediate.

- Nucleophilic attacks : Grignard reagents (e.g., MeMgBr) preferentially react at C3 due to proximity to the electron-withdrawing alkyne .

Validation : Monitor reaction kinetics via NMR (if fluorinated reagents are used) or LC-MS to track intermediates .

Advanced Question: What strategies mitigate contradictions in biological activity data for azetidine derivatives like this compound?

Answer:

Discrepancies often arise from solvent polarity or assay conditions. To address:

- Solvent standardization : Use DMSO at <0.1% v/v to avoid cellular toxicity artifacts.

- Positive controls : Compare with known NLRP3 inflammasome inhibitors (e.g., MCC950) in LPS-stimulated BV2 microglia assays .

- Dose-response curves : Ensure EC values are replicated across ≥3 independent experiments.

Advanced Question: How can computational modeling predict the binding affinity of this compound to neurological targets?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with GABA receptors. The propargyl group may occupy hydrophobic pockets, while the azetidine oxygen forms hydrogen bonds with Arg112 residues.

- MD simulations : AMBER or GROMACS assess stability over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculation) .

Basic Question: What safety protocols are advised for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis/purification.

- Storage : Keep at 2–8°C in amber vials under nitrogen to prevent alkyne oxidation.

- Spill management : Neutralize with sand, then dispose as hazardous waste (EPA Category D) .

Advanced Question: How does the electronic nature of the propargyl group affect the photostability of this compound?

Answer:

The electron-deficient alkyne increases susceptibility to UV-induced degradation. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.